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molecular formula C8H13NO2S2 B024577 N-tert-Butyl-2-thiophenesulfonamide CAS No. 100342-30-1

N-tert-Butyl-2-thiophenesulfonamide

Cat. No. B024577
M. Wt: 219.3 g/mol
InChI Key: CLKMBGGZGFULOO-UHFFFAOYSA-N
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Patent
US08067418B2

Procedure details

N-tert-Butylthiophene-2-sulfonamide (10 g, 0.046 mol, see step (a) above) was dissolved in THF (85 mL) under N2 and then cooled to −78° C. n-BuLi (1.6 M, 76.9 mL, 0.12 mol) was added via a syringe. The reaction mixture was stirred at −78° C. for 30 min. and then at −40° C. for 2 h. Iodo-2-methylpropane (10.5 mL, 0.09 mol) was added dropwise to the reaction mixture. The reaction mixture was stirred overnight at room temperature. The reaction was quenched with NH4Cl (aq.) and extracted with EtOAc. The combined organic phase was washed with brine and dried and concentrated in vacuo. The crude product was purified on column chromatography (hexanes:EtOAc (10:1)) to give the sub-title compound in 55% yield (7.0 g, 0.025 mol).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
76.9 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.I[CH2:20][CH:21]([CH3:23])[CH3:22]>C1COCC1>[CH2:20]([C:11]1[S:10][C:9]([S:6]([NH:5][C:1]([CH3:4])([CH3:2])[CH3:3])(=[O:7])=[O:8])=[CH:13][CH:12]=1)[CH:21]([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC=CC1
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
76.9 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
ICC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added via a syringe
WAIT
Type
WAIT
Details
at −40° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl (aq.)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on column chromatography (hexanes:EtOAc (10:1))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(S1)S(=O)(=O)NC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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